5-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound notable for its complex structure and potential biological activities. This compound belongs to the class of triazolopyrimidines, which are recognized for their diverse pharmacological properties, including anti-cancer and anti-inflammatory effects. The compound's molecular formula is , and it has a molecular weight of approximately 210.23 g/mol.
This compound can be synthesized through various methods involving different reagents and conditions. It has been studied for its potential applications in medicinal chemistry, particularly in drug development targeting specific enzymes involved in cellular processes.
5-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. Its classification also extends to pharmaceutical intermediates owing to its relevance in drug synthesis.
The synthesis of 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions. One common method includes the condensation of 3-amino-1,2,4-triazole with an appropriate aldehyde and a cyanoacetate derivative under acidic or basic conditions.
The molecular structure of 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one features a triazole ring fused to a pyrimidine ring with a phenyl group at the second position. The presence of a methyl group at position five contributes to its unique chemical properties.
CC1=NN(C(=N1)C2=CN=CN=C2)C=C(C=C)C
.The compound can participate in various chemical reactions typical for triazolopyrimidines:
Reactions are often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the completion of reactions and purity of products.
The mechanism of action for 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one primarily involves inhibition of specific enzymes such as cyclin-dependent kinases (CDKs). By binding to the ATP-binding site of these kinases, it prevents phosphorylation events crucial for cell cycle progression.
Research indicates that related compounds have shown significant inhibition rates against CDK2 and CDK6, leading to induced cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5